inS3-54A18

STAT3 inhibition luciferase reporter assay structure‑activity relationship

STAT3-driven tumor models frequently suffer from poor oral bioavailability and confounding off-target effects inherent to first-generation inhibitors. inS3-54A18 (CAS 328998-53-4) is a structurally optimized STAT3 DNA-binding domain (DBD) inhibitor that directly addresses these limitations. • DBD-specific binding without altering Tyr705 phosphorylation - a clean pharmacological probe for dissecting DBD-dependent transcription from upstream kinase cascades • Fully orally bioavailable; validated in vivo tumor suppression at 200 mg/kg p.o. in A549 xenograft models with minimal adverse effects • Reliable anti-migratory benchmark: reduces wound healing to 64% (A549) and 76% (MDA-MB-231) at 5 µM, enabling standardized phenotypic screening comparisons

Molecular Formula C23H16ClNO2
Molecular Weight 373.8 g/mol
Cat. No. B10800881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameinS3-54A18
Molecular FormulaC23H16ClNO2
Molecular Weight373.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O
InChIInChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14-
InChIKeyIMHWQIPPIXOVRK-JXAWBTAJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

inS3‑54A18: STAT3 DNA‑Binding Domain Inhibitor Overview


(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one (CAS 328998‑53‑4; common name inS3‑54A18) is a synthetic pyrrol‑2‑one derivative that acts as a potent, orally bioavailable small‑molecule inhibitor of the DNA‑binding domain (DBD) of Signal Transducer and Activator of Transcription 3 (STAT3) [1]. It was developed through extensive structure‑activity optimization of the first‑generation DBD‑targeting compound inS3‑54 and is characterized by enhanced specificity and pharmacological properties [1].

Why inS3‑54A18 Cannot Be Replaced by Other STAT3 Inhibitors


STAT3 inhibitors constitute a chemically and mechanistically heterogeneous class. First‑generation DBD‑targeting leads such as inS3‑54 exhibit unacceptable off‑target effects and poor oral absorption [1], while SH2‑domain binders like S3I‑201 or BP‑1‑102 possess distinct molecular recognition profiles and generally lack robust in vivo efficacy following oral administration [2][3]. Substituting (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one with any of these analogs would eliminate the unique combination of DBD‑specific binding, oral formulation compatibility, and validated xenograft tumor suppression that this compound alone provides [1].

inS3‑54A18 Quantitative Evidence


Enhanced Transcriptional Inhibition vs. inS3‑54

In a STAT3‑dependent luciferase reporter assay, (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one (inS3‑54A18) inhibits STAT3‑driven transcription with an IC50 of 8.8 µM, representing a 36% improvement in potency compared to the parent compound inS3‑54 (IC50 = 13.8 µM) [1]. Both assays were performed in cellular contexts, with the target compound evaluated in a STAT3‑dependent luciferase reporter system and inS3‑54 assessed following 29‑hour incubation in a DNA‑binding activity assay.

STAT3 inhibition luciferase reporter assay structure‑activity relationship

Improved Target Specificity over inS3‑54

Extensive hit‑to‑lead optimization of inS3‑54 yielded (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one with increased specificity and improved pharmacological properties [1]. While inS3‑54 was found to have off‑target effects despite selectivity for STAT3 over STAT1, the optimized inS3‑54A18 demonstrates enhanced target engagement selectivity, as evidenced by its ability to inhibit STAT3 DNA‑binding activity without affecting constitutive or IL‑6‑induced STAT3 activation (Tyr705 phosphorylation) [2]. Quantitative off‑target profiling data for inS3‑54A18 is not fully disclosed in the public domain; however, the compound‘s improved specificity is a direct outcome of the structure‑guided optimization campaign.

STAT3 selectivity off‑target profiling DNA‑binding domain

Complete Oral Formulation Solubility

(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one is reported to be completely soluble in an oral formulation [1]. This physicochemical property directly enables oral administration in murine xenograft models at a dose of 200 mg/kg, resulting in significant inhibition of tumor growth and metastasis [2]. In contrast, the predecessor compound inS3‑54 exhibited poor absorption in mice and was deemed unsuitable for further in vivo studies [3].

oral bioavailability formulation solubility in vivo pharmacology

In Vivo Tumor Growth Inhibition in Lung Cancer Xenograft

In a mouse xenograft model using A549 human non‑small cell lung cancer cells, oral administration of (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one at 200 mg/kg (2‑3 times per week for 4 weeks) effectively inhibited tumor growth and metastasis, accompanied by reduced expression of STAT3 target genes [1]. Quantitative tumor volume data are presented in the primary publication, demonstrating significant suppression relative to vehicle‑treated controls. Comparable in vivo efficacy data are not available for many other STAT3 inhibitors administered orally.

xenograft model tumor growth inhibition non‑small cell lung cancer

Concentration‑Dependent Anti‑Migratory Activity

In wound‑healing assays using A549 (lung cancer) and MDA‑MB‑231 (breast cancer) cells, (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one reduced wound closure in a concentration‑dependent manner [1]. At 5 µM, wound healing was reduced to 64% and 76% of control for A549 and MDA‑MB‑231 cells, respectively; at 10 µM, healing was further reduced to 47% and 39% [2]. This anti‑migratory effect is consistent with STAT3 pathway inhibition and provides a functional cellular readout beyond simple viability assays.

wound healing assay cell migration cancer metastasis

High DMSO Solubility for In Vitro Assays

(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one exhibits excellent solubility in DMSO, with reported values of ≥150 mg/mL (~401 mM) . This high organic solubility simplifies the preparation of concentrated stock solutions for in vitro assays and minimizes the risk of compound precipitation during dilution into aqueous assay buffers. Many structurally related STAT3 inhibitors possess lower DMSO solubility, necessitating lower stock concentrations or alternative solvent systems that may interfere with cellular assays.

solubility DMSO stock assay development

inS3‑54A18 Research & Procurement Scenarios


Oral Dosing in STAT3‑Driven Tumor Models

This compound is uniquely suited for chronic oral dosing in murine xenograft or syngeneic tumor models where STAT3‑driven tumor growth and metastasis are under investigation. Its complete solubility in oral formulation [1] and validated in vivo efficacy at 200 mg/kg p.o. [2] make it the preferred choice over other STAT3 inhibitors that lack oral bioavailability or require parenteral administration.

Mechanistic Studies of STAT3 DBD Pharmacology

As one of the few well‑characterized inhibitors targeting the DNA‑binding domain of STAT3 rather than the SH2 domain, (3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one enables researchers to dissect DBD‑specific pharmacology. Its ability to inhibit STAT3 DNA binding without affecting Tyr705 phosphorylation [1] provides a clean tool for distinguishing DBD‑dependent transcriptional effects from upstream kinase signaling.

Cell Migration & Metastasis Assays

The concentration‑dependent inhibition of wound healing in A549 and MDA‑MB‑231 cells (5‑10 µM range) [1] makes this compound a reliable reference standard for anti‑migratory and anti‑metastatic phenotypic screening. Researchers can benchmark novel compounds against these established quantitative values.

SAR Studies of Pyrrol‑2‑one STAT3 Inhibitors

As the optimized lead emerging from a comprehensive hit‑to‑lead campaign [1], this compound serves as the definitive benchmark for SAR studies aimed at further improving STAT3 DBD inhibitors. Its well‑documented potency (IC50 = 8.8 µM in luciferase assay) [2] and in vivo efficacy profile provide a robust baseline for evaluating new analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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